

# Historical development of epoxy resin chemistry and applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Historical Development of Epoxy Resin Chemistry and Applications

## Abstract

Epoxy resins represent a critical class of thermosetting polymers, indispensable across a vast array of high-performance applications. Their history is one of chemical innovation, driven by the need for materials with superior adhesion, chemical resistance, and mechanical strength. This guide provides a detailed exploration of the historical development of epoxy resin chemistry, from the foundational discoveries of the early 20th century to the advanced formulations of today. It covers the core synthesis of key epoxy resins like Bisphenol A Diglycidyl Ether (DGEBA), details the fundamental curing mechanisms, and traces the evolution of their applications from early industrial uses to their critical roles in aerospace, electronics, and beyond. This document is intended for researchers and professionals, offering detailed experimental protocols, quantitative data, and visual diagrams of key chemical and logical processes to facilitate a comprehensive understanding of this vital polymer family.

## Early Discoveries and Foundational Chemistry (1850s - 1930s)

The story of epoxy resins begins long before their commercialization, with key discoveries in organic chemistry. In 1854, the French chemist Marcellin Berthelot first synthesized epichlorohydrin, a crucial precursor for many epoxy resins<sup>[1]</sup>. Another significant step was the

discovery of the epoxidation reaction, which transforms olefins into epoxides, by German chemist Adolf von Baeyer and his student Victor Villiger in 1905[1].

However, the journey toward the polymers we know today truly began in the 1930s. A Russian chemist named Prileschajev was the first to observe that olefins would react with peroxybenzoic acid to form epoxides[2][3]. The first patents for epoxy resins emerged from this period. In 1934, Dr. Paul Schlack in Germany patented a method for preparing high molecular weight polyamines by reacting epoxide compounds with amines[1][2][4][5].

The most significant breakthrough in this era was the independent synthesis of Bisphenol-A-based epoxy resins, which form the backbone of the modern epoxy industry. This achievement is credited to two scientists: Dr. Pierre Castan in Switzerland (1936) and Dr. Sylvan O. Greenlee of the Devoe & Raynolds Company in the United States (1936)[2][3][6][7]. Both recognized that the reaction of bisphenol A (BPA) with epichlorohydrin (ECH) could produce a thermosetting resin with remarkable properties[8][9]. Castan's work, initially aimed at developing synthetic resins for dental prosthetics, was licensed to the Swiss company Ciba, which began commercial production in 1946 under the trade name Araldite[1][2][4]. Greenlee's work was patented in 1946 and developed by Devoe & Raynolds[4][8].

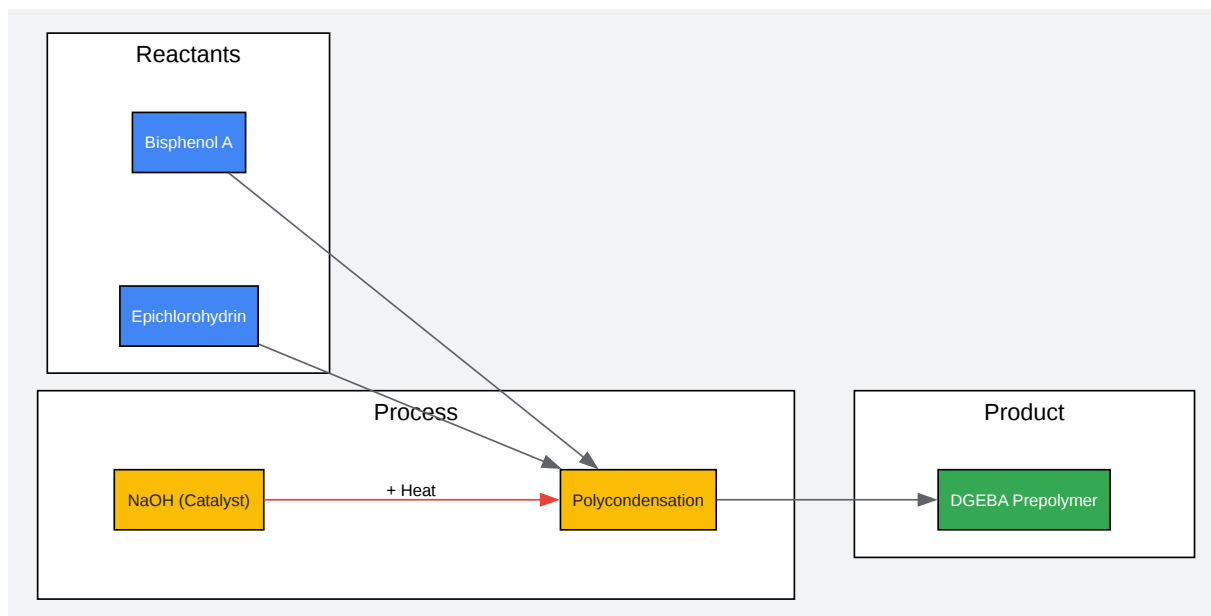
## Core Chemistry: Synthesis and Curing

### Synthesis of Bisphenol A Diglycidyl Ether (DGEBA)

The most common epoxy resins are based on the reaction between bisphenol A and epichlorohydrin, resulting in Bisphenol A Diglycidyl Ether (DGEBA or BADGE)[8]. This synthesis is typically a two-step process conducted in the presence of a basic catalyst like sodium hydroxide (NaOH)[8][10].

- Step 1 (Addition Reaction): The hydroxyl groups of bisphenol A react with the epoxy groups of epichlorohydrin[10].
- Step 2 (Dehydrohalogenation): The intermediate chlorohydrin is then subjected to dehydrohalogenation with a stoichiometric amount of NaOH to form the glycidyl ether groups[8].

The chain length of the resulting oligomer, and thus its molecular weight and viscosity, is controlled by the ratio of epichlorohydrin to bisphenol A[8].



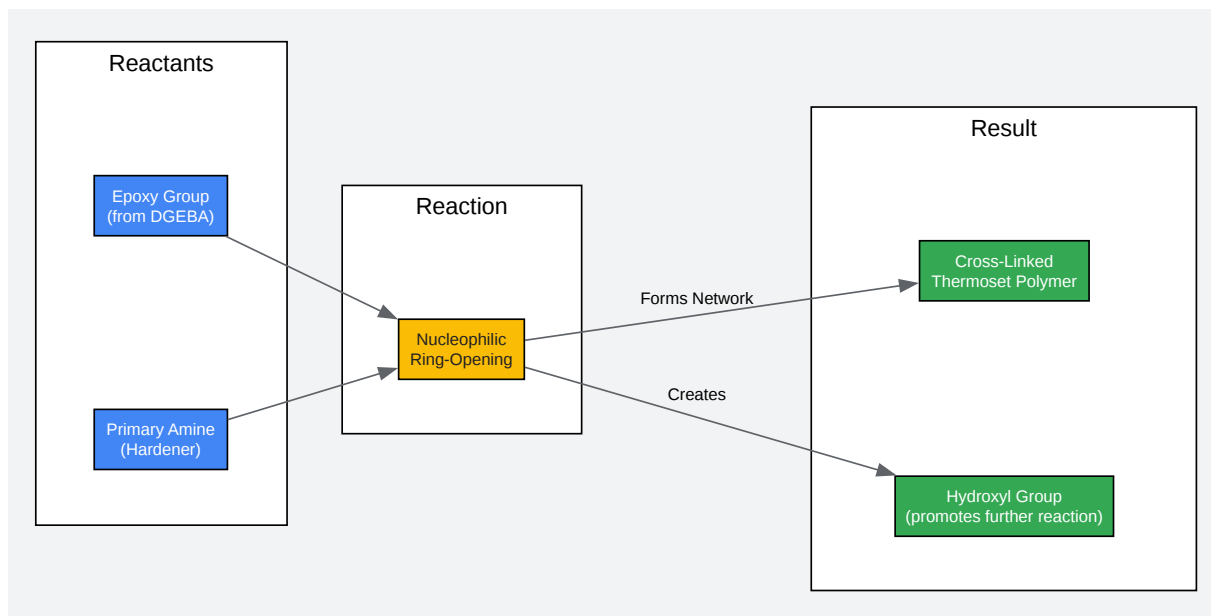
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Caption: Synthesis pathway for DGEBA epoxy resin.

## Curing (Cross-Linking) Mechanisms

Epoxy resins are prepolymers that require a chemical reaction with a co-reactant, known as a hardener or curative, to transform into a hard, infusible three-dimensional network<sup>[8]</sup>. This process is called curing. The choice of hardener dictates the final properties of the cured epoxy.

**Amine Curing:** This is the most common curing method. Primary and secondary amines contain active hydrogen atoms that react with the epoxide ring in a nucleophilic addition reaction<sup>[11]</sup> <sup>[12]</sup><sup>[13]</sup>. The reaction opens the epoxy ring, forming a hydroxyl group and a new chemical bond. This process continues, building a highly cross-linked polymer network<sup>[13]</sup>. Aliphatic amines can cure resins at room temperature, while aromatic amines typically require elevated temperatures<sup>[12]</sup>.



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Caption: Curing mechanism of an epoxy resin with an amine hardener.

Other common curing agents include:

- **Acid Anhydrides:** These hardeners require elevated temperatures to react with the epoxy and hydroxyl groups, forming ester linkages[12]. They provide excellent thermal and electrical properties.
- **Catalytic Curing:** Certain catalysts can induce homopolymerization, where epoxy groups react with each other to form ether linkages[8][12].

The curing process is an exothermic reaction, meaning it generates heat[14]. The amount of heat produced can significantly affect the cure time; a larger mass of mixed epoxy will cure faster due to the retention of this exothermic heat[14].

## Commercialization and Evolution of Applications

### Post-War Expansion (1940s - 1970s)

Following World War II, the commercial production and application of epoxy resins expanded significantly[1]. Initially, they were primarily used as adhesives and sealing materials due to their exceptional adhesion, low shrinkage during curing, and high strength[1][5].

The aerospace industry was one of the first to adopt epoxies on a large scale in the early 1950s[2]. During WWII, epoxies were used for bonding aircraft components[9]. The first major use in aircraft design was in 1947 for Howard Hughes' "Spruce Goose," which used epoxy glue in its wooden construction[7]. By the 1970s, epoxy-based composites were being used for secondary structures like the empennages of F-14 and F-15 fighter jets[7][15].

The 1970s also saw the electronics industry embrace epoxy resins for encapsulation of components like circuit boards and semiconductors[9][16]. Their excellent electrical insulation properties and ability to protect against moisture, dust, and physical shock made them ideal for these applications[17].

### Diversification and Advanced Applications (1980s - Present)

The versatility of epoxy resins has led to their use in nearly every field of manufacturing.

Caption: Evolution of epoxy resin applications over time.

- **Aerospace and Automotive:** Modern aircraft, such as the F-18 and F-22, utilize up to 24% epoxy-based composites in primary structures like wings and fuselages to reduce weight and improve fuel efficiency[7][15]. In the 1980s, Airbus began using epoxy composites in the rudders of commercial aircraft like the A300[7][15].
- **Electronics:** Epoxy molding compounds (EMCs) are standard for encapsulating integrated circuits, and they are essential for manufacturing printed circuit boards (PCBs) and insulating high-voltage components[17].
- **Coatings and Construction:** Epoxy coatings provide superior protection against corrosion and chemicals, making them ideal for marine applications, industrial flooring, and protecting steel

structures[9][16]. They are also used to reinforce and repair concrete[16].

- **Renewable Energy:** The lightweight strength of epoxy-based composites is critical for manufacturing large wind turbine blades.
- **Consumer and Sporting Goods:** From snowboards to tennis rackets, epoxy resins are used to create strong, lightweight composite materials.

## Modern Innovations and Future Outlook

Research continues to push the boundaries of epoxy performance. Recent innovations include:

- **Bio-based Epoxy Resins:** Driven by sustainability concerns, researchers are developing epoxies from renewable resources like vegetable oils and lignin[18][19]. Bio-based epichlorohydrin, derived from glycerol, is now a commercial reality[19].
- **High-Performance Formulations:** Advances include toughened epoxies with rubber or nanoparticle additives to improve fracture resistance, high-temperature resistant formulations, and conductive epoxies for specialized electronic applications[18][20].
- **Enhanced Durability:** New formulations integrate advanced UV stabilizers and nanoreinforcements to dramatically extend the service life of epoxy materials, with some projected to maintain integrity for over 25 years in harsh conditions[21].

The future of epoxy resins lies in creating more sustainable, higher-performing materials tailored for advanced applications in medicine, space exploration, and next-generation electronics[18].

## Quantitative Data Summary

The evolution of epoxy resins is marked by significant improvements in their mechanical and thermal properties. The following table summarizes typical properties of early industrial epoxies compared to modern, high-performance, and specialty formulations.

Property	Early Epoxy Resins (c. 1950-1970)	Standard DGEBA-based Epoxy (Modern)	Advanced Composite Epoxy (e.g., Aerospace Grade)	Next-Gen Epoxy (e.g., Everlast EPX-100)[21]
Tensile Strength	~50-80 MPa	~70-90 MPa	> 100 MPa	>95% retained after 25+ years simulated weathering
Flexural Modulus	~2.5-3.5 GPa	~3.0-4.5 GPa	> 4.0 GPa	High retention of mechanical properties
Glass Transition Temp. (T <sub>g</sub> )	~100-150 °C	~150-180 °C	> 200 °C	High dimensional stability during thermal cycling
Water Absorption (24h)	Variable, often >0.5%	~0.1-0.4%	< 0.1%	Dramatically reduced moisture permeability
Key Features	Basic adhesion and strength	Good all-around performance	High strength-to-weight ratio	Extreme durability, UV and hydrolytic stability

## Detailed Experimental Protocols

### Representative Protocol for DGEBA Synthesis

This protocol is a generalized representation based on established chemical principles for the synthesis of a liquid DGEBA resin[10][22][23][24].

Objective: To synthesize a low molecular weight DGEBA prepolymer.

Materials:

- Bisphenol A (BPA)

- Epichlorohydrin (ECH), in molar excess (e.g., 10:1 ratio to BPA)
- Sodium Hydroxide (NaOH), aqueous solution (e.g., 40-50%)
- Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer
- Heating mantle
- Distillation apparatus

#### Methodology:

- **Charging the Reactor:** Charge the three-necked flask with Bisphenol A and an excess of epichlorohydrin.
- **Heating and Dissolution:** Begin stirring and heat the mixture to 50-60 °C until the Bisphenol A is completely dissolved.
- **Initiating the Reaction:** Gradually add the aqueous NaOH solution to the mixture. The reaction is exothermic and should be controlled by the addition rate and external cooling if necessary.
- **Azeotropic Distillation:** Maintain the reaction temperature at a point where the water introduced with the NaOH is continuously removed as an azeotrope with the excess epichlorohydrin. The distilled epichlorohydrin can be separated from the water and recycled back into the reactor[24].
- **Reaction Completion:** Continue the reaction for 1-2 hours at a controlled temperature (e.g., 60-90 °C) after the NaOH addition is complete[23][24]. The reaction is monitored to ensure the desired epoxy equivalent weight is achieved.
- **Purification:** Once the reaction is complete, the unreacted epichlorohydrin is removed by distillation under reduced pressure. The resulting product is a mixture of DGEBA oligomer and sodium chloride (NaCl) salt.
- **Salt Removal:** The NaCl byproduct is removed by washing the resin with deionized water. The organic and aqueous layers are separated, and the process is repeated until the resin is

free of salt.

- Final Drying: Any remaining water is removed from the resin via vacuum distillation to yield the final clear, viscous liquid DGEBA product.

## Representative Protocol for Curing and Sample Preparation

This protocol describes the curing of a DGEBA resin with an amine hardener for material testing.

Objective: To prepare a cured epoxy sample for mechanical property analysis.

Materials:

- Liquid DGEBA resin
- Amine hardener (e.g., 4,4'-diaminodiphenylmethane, DDM)
- Mold for casting test specimens
- Vacuum oven
- Mixing container and stirrer

Methodology:

- Stoichiometric Calculation: Calculate the required amount of hardener based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener. For DDM and DGEBA, a molar ratio of 1:2 is often used[25].
- Preheating: Gently preheat the DGEBA resin to reduce its viscosity (e.g., 70 °C)[25].
- Mixing: Add the calculated amount of DDM hardener to the preheated resin. Mix thoroughly but gently for several minutes to achieve a homogeneous mixture, avoiding excessive air entrapment.

- **Degassing:** Place the mixture in a vacuum chamber or oven to remove any entrapped air bubbles until the mixture is clear.
- **Casting:** Pour the degassed mixture into a preheated mold treated with a release agent.
- **Curing Cycle:** Place the filled mold into an oven and apply a specific curing schedule. A typical cycle might be 2-3 hours at a primary temperature (e.g., 90-120 °C) followed by a post-curing stage at a higher temperature (e.g., 150-160 °C) for another 1-3 hours to ensure complete cross-linking[22].
- **Cooling and Demolding:** Allow the sample to cool slowly to room temperature to prevent internal stresses. Once cooled, carefully remove the cured epoxy specimen from the mold. The sample is now ready for mechanical, thermal, or chemical analysis.

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- To cite this document: BenchChem. [Historical development of epoxy resin chemistry and applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8636779#historical-development-of-epoxy-resin-chemistry-and-applications]

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